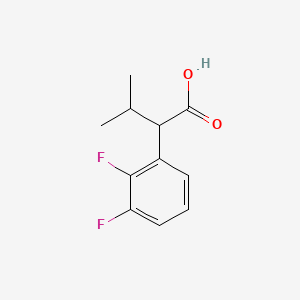

2-(2,3-Difluorophenyl)-3-methylbutanoic acid

Description

2-(2,3-Difluorophenyl)-3-methylbutanoic acid is a fluorinated carboxylic acid characterized by a 2,3-difluorophenyl group attached to a branched aliphatic chain. Fluorine atoms enhance metabolic stability and bioavailability in pharmaceuticals, making this compound a candidate for drug precursor roles .

Properties

IUPAC Name |

2-(2,3-difluorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-6(2)9(11(14)15)7-4-3-5-8(12)10(7)13/h3-6,9H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOCQKFNSXQYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C(=CC=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Alkylation: Introduction of the isopropyl group via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Carboxylation: Introduction of the acetic acid group through carboxylation reactions, often using carbon dioxide (CO2) and a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or alkanes.

Substitution: Halogenation, nitration, and sulfonation reactions using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Cl2 in the presence of a catalyst, HNO3 in concentrated H2SO4, and H2SO4 for sulfonation.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential in drug development. Its structure allows for modifications that can enhance biological activity, making it a candidate for the synthesis of novel pharmaceuticals.

Antidiabetic Agents

Research has shown that derivatives of 2-(2,3-difluorophenyl)-3-methylbutanoic acid exhibit inhibitory effects on Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can lead to improved insulin sensitivity and reduced blood glucose levels, making these compounds potential treatments for Type 2 diabetes .

Antimicrobial Activity

Studies have indicated that certain derivatives of this compound demonstrate antimicrobial properties. For instance, modifications to the phenyl ring have been linked to increased efficacy against various bacterial strains, suggesting its utility in developing new antibiotics .

Biochemical Research

The compound serves as a valuable tool in biochemical studies, particularly in understanding metabolic pathways and enzyme interactions.

Enzyme Inhibition Studies

Research involving this compound has focused on its role as an enzyme inhibitor. By studying its interactions with specific enzymes, researchers can gain insights into metabolic disorders and develop targeted therapies .

Protein Interaction Studies

The unique structure of this compound allows it to interact with proteins in novel ways. This property is exploited in studies aimed at elucidating protein functions and interactions within cellular pathways .

Material Science

Beyond biological applications, this compound has potential uses in material science.

Polymer Chemistry

Due to its functional groups, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .

Case Studies

To illustrate the practical applications of this compound, several case studies are presented below:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The acetic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(2-Chlorophenyl)sulfanyl]-3-methylbutanoic Acid

This compound (C₁₁H₁₃ClO₂S, MW: 244.74) shares the 3-methylbutanoic acid backbone but replaces the 2,3-difluorophenyl group with a 2-chlorophenylsulfanyl moiety. Key differences include:

- Electronic Effects : Chlorine (Cl) is less electronegative than fluorine (F), reducing electron-withdrawing effects on the aromatic ring. This may decrease the compound’s acidity compared to the difluorinated analog.

- Metabolic Stability : Fluorine’s smaller atomic radius and stronger C-F bonds may confer greater resistance to oxidative metabolism in the difluorinated compound .

Difluorophenyl-Containing Pharmaceuticals

Examples from patent literature (EP 4 374 877 A2) highlight the 2,3-difluorophenyl group in complex drug candidates (e.g., kinase inhibitors or protease modulators). These compounds often utilize the difluorophenyl moiety to enhance target binding via π-π stacking or hydrophobic interactions. For instance:

- 4-[2-[[(4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carbonyl]amino]-5-(trifluoromethyl)phenyl]piperidine-1-carboxylic acid tert-butyl (MW: ~760 g/mol) incorporates the difluorophenyl group as a hydrophobic anchor, contrasting with the simpler carboxylic acid functionality in the target compound .

Fluorinated Phenolic Derivatives

Simple fluorophenols like 2-fluorophenol (C₆H₅F₀, MW: 112.10) exhibit lower molecular complexity but demonstrate the impact of fluorine on acidity. The difluorophenyl group in 2-(2,3-difluorophenyl)-3-methylbutanoic acid likely reduces its pKa compared to non-fluorinated analogs, enhancing solubility in physiological environments .

Biological Activity

2-(2,3-Difluorophenyl)-3-methylbutanoic acid is a compound of interest due to its potential biological activities, particularly in the realms of cancer treatment and metabolic disorders. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its difluorophenyl group and a branched aliphatic acid moiety. Its chemical structure can be represented as follows:

Research indicates that this compound exhibits biological activity through various mechanisms:

- Microtubule Stabilization : Similar to other microtubule stabilizers, it may enhance tubulin polymerization, leading to increased microtubule density and reduced neuronal loss in models of neurodegenerative diseases .

- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate intrinsic apoptotic pathways through modulation of caspases and Bcl-2 family proteins .

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy against several cancer cell lines. The following table summarizes the IC50 values for various cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.22 | Apoptosis induction |

| PC-3 (Prostate) | 1.85 | Cell cycle arrest |

| A549 (Lung) | 0.95 | Microtubule stabilization |

In Vivo Studies

In vivo studies using murine models have provided insights into the therapeutic potential of the compound:

- Tumor Reduction : In a breast cancer model, treatment with this compound resulted in a significant reduction in tumor volume by up to 56.1% compared to control groups .

- Toxicity Profile : Toxicity assessments indicated that the compound had a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Studies

- Neurodegenerative Disease Models : In transgenic mouse models of tauopathy, the compound improved microtubule density and reduced tau pathology, suggesting potential applications in treating Alzheimer's disease .

- Cancer Treatment : A study demonstrated that this compound could induce apoptosis in MCF-7 cells by modulating apoptotic markers such as P53 and Bax .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.